2,4-Difluoro-5-nitrobenzoic acid 2,4-Difluoro-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 153775-33-8
VCID: VC21134430
InChI: InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
SMILES: C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O
Molecular Formula: C7H3F2NO4
Molecular Weight: 203.1 g/mol

2,4-Difluoro-5-nitrobenzoic acid

CAS No.: 153775-33-8

Cat. No.: VC21134430

Molecular Formula: C7H3F2NO4

Molecular Weight: 203.1 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluoro-5-nitrobenzoic acid - 153775-33-8

Specification

CAS No. 153775-33-8
Molecular Formula C7H3F2NO4
Molecular Weight 203.1 g/mol
IUPAC Name 2,4-difluoro-5-nitrobenzoic acid
Standard InChI InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Standard InChI Key MDFSGDMPHMKKGB-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O

Introduction

Structural Information and Basic Properties

2,4-Difluoro-5-nitrobenzoic acid (C₇H₃F₂NO₄) is an aromatic carboxylic acid featuring a benzoic acid backbone with two fluorine substituents at positions 2 and 4, and a nitro group at position 5 . This specific substitution pattern creates a compound with unique chemical reactivity and physical properties.

Basic Identifiers

The compound possesses several key identifiers that are essential for its unambiguous identification in chemical databases and literature:

PropertyValue
Molecular FormulaC₇H₃F₂NO₄
CAS Number153775-33-8
Molecular Weight203.10 g/mol
SMILES NotationC1=C(C(=CC(=C1N+[O-])F)F)C(=O)O
InChIInChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyMDFSGDMPHMKKGB-UHFFFAOYSA-N

Table 1: Basic identifiers of 2,4-Difluoro-5-nitrobenzoic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4-Difluoro-5-nitrobenzoic acid is crucial for its proper handling, storage, and application in various synthetic processes.

Physical Properties

The compound exists as a crystalline solid at room temperature with characteristic physical properties:

PropertyValue
Physical FormCrystals or crystalline powder
ColorOff-white to yellow solid
Melting Point121.0-130.0°C
AppearanceCrystalline
State at Room TemperatureSolid

Table 2: Physical properties of 2,4-Difluoro-5-nitrobenzoic acid

Chemical Properties

The chemical properties of 2,4-Difluoro-5-nitrobenzoic acid are influenced by its functional groups: the carboxylic acid group, the nitro group, and the two fluorine substituents.

The carboxylic acid moiety exhibits typical acidic properties, while the nitro group acts as an electron-withdrawing group that enhances the acidity of the compound . The fluorine atoms at positions 2 and 4 increase the compound's lipophilicity and influence its reactivity in various chemical transformations .

The presence of these functional groups makes 2,4-Difluoro-5-nitrobenzoic acid a versatile building block in organic synthesis, particularly for the creation of more complex molecules in pharmaceutical development .

Synthesis Methods

Several synthetic routes to 2,4-Difluoro-5-nitrobenzoic acid have been described in the literature, with nitration of 2,4-difluorobenzoic acid being the most common approach.

Nitration of 2,4-difluorobenzoic acid

The most direct and efficient synthesis involves the nitration of 2,4-difluorobenzoic acid:

  • A suspension of 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) is prepared and cooled to 0°C.

  • Fuming nitric acid (30 mL) is added slowly over 30 minutes.

  • The mixture is allowed to warm to room temperature and stirred for an additional 16 hours.

  • The homogeneous reaction mixture is poured onto ice and extracted with ethyl acetate.

  • The organic extract is washed with water, dried, and concentrated under vacuum to afford 2,4-difluoro-5-nitrobenzoic acid (12.56 g, 98%) as a pale yellow solid .

This method provides excellent yields (approximately 98%) and is suitable for both laboratory-scale and industrial production. The nitration occurs selectively at the 5-position due to the directing effects of the existing substituents .

Analytical Characterization

Analytical techniques are essential for confirming the identity and purity of 2,4-Difluoro-5-nitrobenzoic acid, particularly in research and industrial settings.

Mass Spectrometry Data

Mass spectrometry is a valuable tool for identifying and characterizing 2,4-Difluoro-5-nitrobenzoic acid. The predicted collision cross-section data from mass spectrometry analysis provides information about the compound's behavior under different ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+204.01030133.4
[M+Na]+225.99224144.4
[M+NH4]+221.03684139.1
[M+K]+241.96618143.2
[M-H]-201.99574132.3
[M+Na-2H]-223.97769137.4
[M]+203.00247134.2
[M]-203.00357134.2

Table 3: Predicted collision cross-section data for 2,4-Difluoro-5-nitrobenzoic acid

Quality Control Specifications

Commercial suppliers of 2,4-Difluoro-5-nitrobenzoic acid typically provide specifications that ensure the compound's quality and purity:

SpecificationCriteria
Melting Point (clear melt)121.0-130.0°C
Assay (Silylated GC)≥96.0%
Identification (FTIR)Conforms
FormCrystals or powder or crystalline powder
Assay (Aqueous acid-base Titration)≥96.0 to ≤104.0%

Table 4: Quality control specifications for commercial 2,4-Difluoro-5-nitrobenzoic acid

Applications and Uses

2,4-Difluoro-5-nitrobenzoic acid serves as a versatile intermediate in synthetic organic chemistry with several important applications.

Pharmaceutical Synthesis

In pharmaceutical research and development, 2,4-Difluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various bioactive compounds. Its unique substitution pattern makes it valuable for creating molecules with specific biological properties .

Precursor for Advanced Intermediates

This compound serves as a starting material for the synthesis of several important derivatives:

  • Ester Derivatives: The methyl and ethyl esters of 2,4-Difluoro-5-nitrobenzoic acid (Methyl 2,4-difluoro-5-nitrobenzoate and Ethyl 2,4-difluoro-5-nitrobenzoate) are important intermediates in various synthetic pathways .

  • Amino Derivatives: 4-Amino-2,3-difluoro-5-nitrobenzoic acid is synthesized using 2,4-Difluoro-5-nitrobenzoic acid as a precursor through amination reactions. This derivative is particularly important in the synthesis of quinolone antibiotics .

  • Nitrile Derivatives: 2,4-Difluoro-5-nitrobenzonitrile can be obtained from 2,4-Difluoro-5-nitrobenzoic acid through conversion of the carboxylic acid to a nitrile group .

Agrochemical Applications

The compound also finds applications in agrochemical research, where fluorinated aromatic compounds are often used to create new pesticides and herbicides with improved efficacy and environmental profiles .

Related Compounds

Several structural analogues and derivatives of 2,4-Difluoro-5-nitrobenzoic acid have been reported in the literature, each with its own unique properties and applications.

Structural Analogues

  • 2,4-Dichloro-5-nitrobenzoic acid: A structural analogue where the fluorine atoms are replaced by chlorine atoms. This compound exhibits similar reactivity but different physical properties due to the larger size of chlorine atoms .

  • 3,4-Difluoro-5-nitrobenzoic acid: An isomer with different positions of the fluorine atoms, resulting in altered reactivity patterns and physical properties .

Derivatives

  • 4-Amino-2,3-difluoro-5-nitrobenzoic acid: A key derivative obtained by nucleophilic aromatic substitution of one fluorine atom with an amino group. This compound is particularly important in pharmaceutical synthesis .

  • Methyl 2,4-difluoro-5-nitrobenzoate: The methyl ester of 2,4-Difluoro-5-nitrobenzoic acid, often used as a protected form of the acid in synthetic sequences .

  • Ethyl 2,4-difluoro-5-nitrobenzoate: The ethyl ester derivative, similar to the methyl ester but with different reactivity in certain transformations .

CategoryClassification
Signal WordWarning
PictogramGHS07 (Exclamation mark)
Hazard StatementsH302, H315, H319, H332, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation)
Precautionary StatementsP261, P280, P305, P338, P351 (Avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Table 5: GHS hazard classification for 2,4-Difluoro-5-nitrobenzoic acid

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